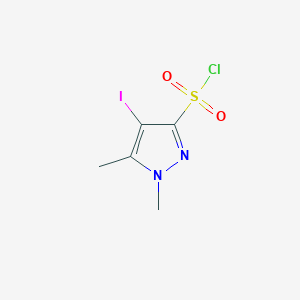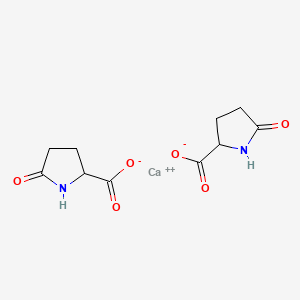![molecular formula C6H9N3 B13112939 5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine CAS No. 503867-72-9](/img/structure/B13112939.png)
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused imidazole and pyrimidine rings, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine typically involves the condensation of 2-amino pyrimidine with various aldehydes under reflux conditions in ethanol. This reaction leads to the formation of hydrazone derivatives, which are then cyclized to yield the desired compound . The synthesis can be accomplished in multiple steps, starting from commercially available 2-amino pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo-pyrimidine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo-pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the bacterial cells, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: This compound shares a similar structure but differs in the position of the nitrogen atoms within the rings.
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine: Another related compound with a different ring fusion pattern.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities. Its ability to form stable hydrazone derivatives further enhances its versatility in chemical synthesis .
Propriétés
Numéro CAS |
503867-72-9 |
|---|---|
Formule moléculaire |
C6H9N3 |
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H9N3/c1-2-7-4-9-5-8-3-6(1)9/h3,5,7H,1-2,4H2 |
Clé InChI |
LAIMXGYZWYSRSM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCN2C1=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
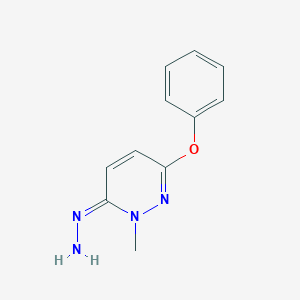

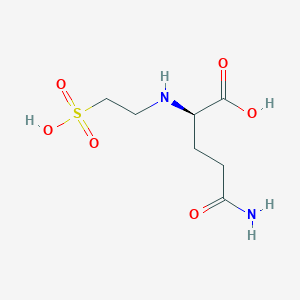
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)

![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
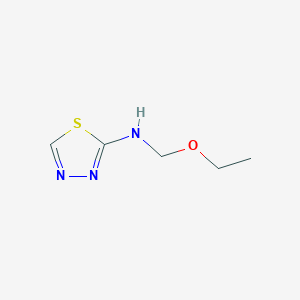
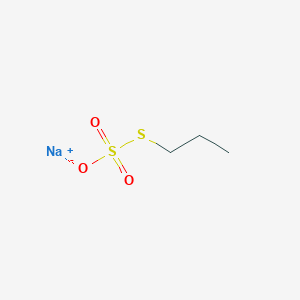
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)

